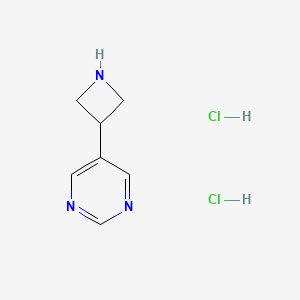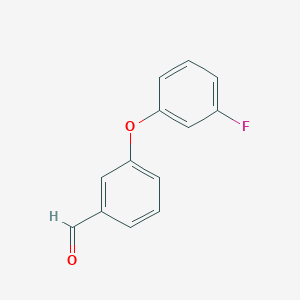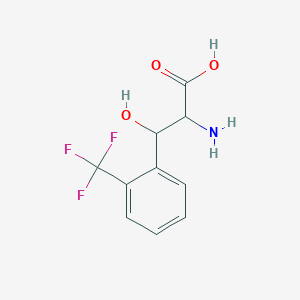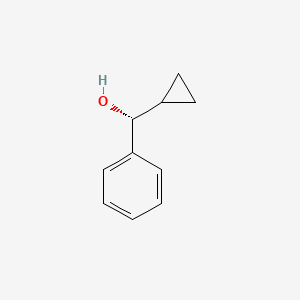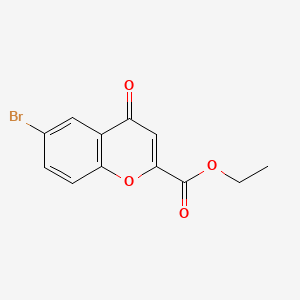
4H-1-Benzopyran-2-carboxylic acid, 6-bromo-4-oxo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1-Benzopyran-2-carboxylic acid, 6-bromo-4-oxo-, ethyl ester is a chemical compound belonging to the benzopyran family. This compound is characterized by the presence of a bromine atom at the 6th position, an oxo group at the 4th position, and an ethyl ester group attached to the carboxylic acid at the 2nd position. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-2-carboxylic acid, 6-bromo-4-oxo-, ethyl ester typically involves the following steps:
Bromination: The starting material, 4H-1-Benzopyran-2-carboxylic acid, undergoes bromination to introduce a bromine atom at the 6th position.
Oxidation: The brominated intermediate is then oxidized to introduce the oxo group at the 4th position.
Esterification: Finally, the carboxylic acid group at the 2nd position is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include bromine for bromination, oxidizing agents like potassium permanganate for oxidation, and ethanol for esterification.
Analyse Chemischer Reaktionen
Types of Reactions
4H-1-Benzopyran-2-carboxylic acid, 6-bromo-4-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzopyran derivatives.
Wissenschaftliche Forschungsanwendungen
4H-1-Benzopyran-2-carboxylic acid, 6-bromo-4-oxo-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4H-1-Benzopyran-2-carboxylic acid, 6-bromo-4-oxo-, ethyl ester involves its interaction with specific molecular targets. The bromine and oxo groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-1-Benzopyran-2-carboxylic acid, 6-bromo-4-oxo-: Lacks the ethyl ester group.
4H-1-Benzopyran-2-carboxylic acid, 6-chloro-4-oxo-, ethyl ester: Contains a chlorine atom instead of bromine.
4H-1-Benzopyran-2-carboxylic acid, 6-bromo-4-hydroxy-, ethyl ester: Contains a hydroxyl group instead of an oxo group.
Uniqueness
4H-1-Benzopyran-2-carboxylic acid, 6-bromo-4-oxo-, ethyl ester is unique due to the combination of the bromine atom, oxo group, and ethyl ester group. This combination imparts specific chemical and biological properties that make it valuable for various applications.
Eigenschaften
CAS-Nummer |
33513-40-5 |
|---|---|
Molekularformel |
C12H9BrO4 |
Molekulargewicht |
297.10 g/mol |
IUPAC-Name |
ethyl 6-bromo-4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C12H9BrO4/c1-2-16-12(15)11-6-9(14)8-5-7(13)3-4-10(8)17-11/h3-6H,2H2,1H3 |
InChI-Schlüssel |
BDESGNKGTJQLCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


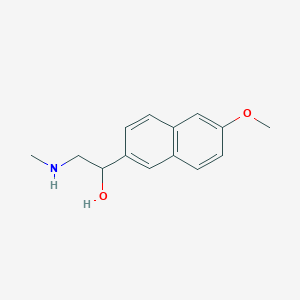
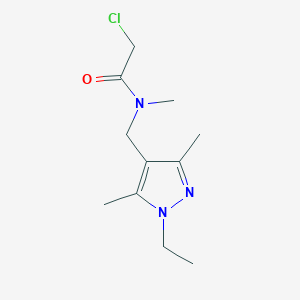


![2-[3-(Dimethylamino)phenyl]acetaldehyde](/img/structure/B15315231.png)
![Methyl2-[1-(bromomethyl)cyclobutyl]acetate](/img/structure/B15315233.png)
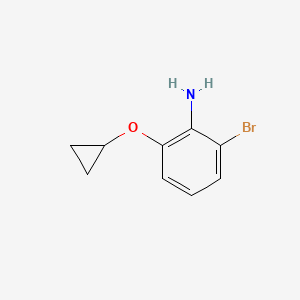
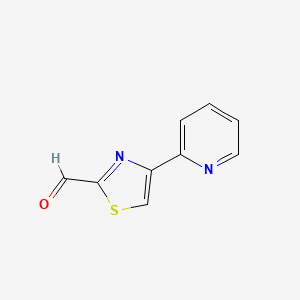
![2-Iodo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15315240.png)
